1-(bromodifluoromethyl)-1H-pyrazole

Description

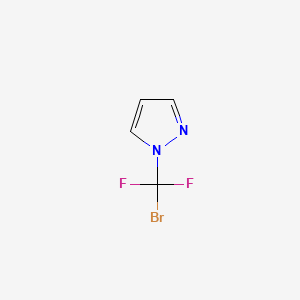

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[bromo(difluoro)methyl]pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrF2N2/c5-4(6,7)9-3-1-2-8-9/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDIQFBUZMONAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(F)(F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrF2N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.98 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromodifluoromethyl 1h Pyrazole

Strategies for Direct Bromodifluoromethylation of Pyrazoles

Direct N-bromodifluoromethylation of pyrazole (B372694) presents a straightforward approach to the target molecule. This strategy involves the reaction of pyrazole with a suitable bromodifluoromethylating agent.

Utilization of Bromodifluoromethylation Reagents

A key aspect of direct bromodifluoromethylation is the choice of the reagent capable of delivering the "CF₂Br" moiety. While specific reagents for the direct N-bromodifluoromethylation of pyrazole are not extensively documented in publicly available literature, analogous reactions provide insight into potential candidates. For instance, the condensation of N-sodium salts of related azoles like 2-alkylbenzimidazoles and indazole with dibromodifluoromethane (B1204443) (CF₂Br₂) has been shown to afford the corresponding 1-bromodifluoromethylated compounds. figshare.com This suggests that CF₂Br₂ could serve as a precursor to a reactive bromodifluoromethyl species.

Another potential class of reagents includes those that can generate a bromodifluoromethyl radical or a related electrophilic species. While not a direct N-alkylation, copper-catalyzed difluoroalkylation using reagents like bromodifluoromethyl bromide (BrCF₂H) has been used to introduce the bromodifluoromethyl group onto other positions of the pyrazole scaffold, proceeding through a difluoroalkyl radical intermediate. consensus.app

Furthermore, phosphonate-based reagents have proven effective for N-difluoromethylation. For example, diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) is a commercially available and easy-to-handle reagent used for the direct N-difluoromethylation of imidazoles and pyrazoles under mild conditions. researchgate.netacs.org Although this reagent leads to a difluoromethyl group, modifications of such reagents or reaction conditions could potentially be adapted for bromodifluoromethylation.

Optimization of Reaction Conditions and Catalyst Systems

The optimization of reaction conditions is crucial for achieving high yields and selectivity in the N-bromodifluoromethylation of pyrazole. Key parameters to consider include the choice of base, solvent, temperature, and the potential use of a catalyst.

Base: The deprotonation of pyrazole is typically required to enhance its nucleophilicity for the subsequent reaction with the electrophilic bromodifluoromethylating agent. Common bases used in the N-alkylation of pyrazoles include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃), hydrides (e.g., NaH), and organic bases. The choice of base can influence the reaction rate and, in some cases, the regioselectivity.

Solvent: The solvent can significantly impact the solubility of the reactants and the reaction pathway. Aprotic polar solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly employed for N-alkylation reactions of heterocycles. nih.gov

Temperature: The reaction temperature needs to be carefully controlled. While some N-alkylation reactions proceed at room temperature, others may require heating to overcome the activation energy barrier. nih.gov

Catalyst Systems: While many N-alkylation reactions of pyrazoles can be performed without a catalyst, the use of a catalyst can sometimes improve efficiency and selectivity. For instance, palladium-catalyzed allylic alkylation of pyrazoles has been reported, although this is for a different type of electrophile. researchgate.net For bromodifluoromethylation, the development of a suitable catalyst system could be a key area of research.

A representative, albeit generalized, reaction scheme for the direct N-bromodifluoromethylation of pyrazole is depicted below:

Scheme 1: General representation of the direct N-bromodifluoromethylation of pyrazole.

Regioselective Considerations in N-Bromodifluoromethylation

A significant challenge in the N-functionalization of unsymmetrically substituted pyrazoles is controlling the regioselectivity of the reaction. For pyrazole itself, which is symmetrical, this is not an issue. However, for substituted pyrazoles, the reaction can potentially yield two regioisomers: the N1- and N2-substituted products. The bromodifluoromethyl group is sterically bulky, which plays a crucial role in determining the regiochemical outcome.

Studies on the N-alkylation of pyrazoles with bulky electrophiles have shown that the reaction often favors the less sterically hindered nitrogen atom. acs.org For 3-substituted pyrazoles, N-alkylation typically occurs preferentially at the N1 position to minimize steric repulsion with the substituent at the C3 position. The use of sterically bulky α-halomethylsilanes as alkylating agents has been shown to significantly improve the N1 selectivity in the methylation of pyrazoles. acs.org This principle suggests that the direct bromodifluoromethylation of a 3-substituted pyrazole would likely favor the formation of the 1-(bromodifluoromethyl) derivative.

The interplay of electronic effects of the substituents on the pyrazole ring and the nature of the electrophile also influences the regioselectivity. Electron-withdrawing groups on the pyrazole ring can affect the nucleophilicity of the nitrogen atoms and thus the site of attack.

Indirect Synthetic Routes via Functional Group Interconversions

Indirect methods for the synthesis of 1-(bromodifluoromethyl)-1H-pyrazole involve the formation of the pyrazole ring from a precursor already containing the bromodifluoromethyl group or the modification of a pre-existing pyrazole derivative.

Precursor Synthesis and Halogenation Reactions

One plausible indirect route involves the synthesis of a bromodifluoromethyl-containing building block that can then be used to construct the pyrazole ring. A notable example is the use of bromodifluoromethyl substituted β-diketones. These diketones can be prepared from the corresponding ketones and ethyl bromodifluoroacetate in the presence of a base like sodium methoxide. The resulting β-diketone can then undergo a condensation reaction with hydrazine (B178648) to form the pyrazole ring. researchgate.net This method generally offers high regioselectivity. researchgate.net

Scheme 2: Synthesis of a bromodifluoromethyl-substituted pyrazole from a β-diketone precursor.

Another potential precursor-based approach could involve the synthesis of 1-(dihydroxymethyl)-1H-pyrazole or a related derivative, followed by a halogenation step to introduce the bromine and fluorine atoms. However, the selective introduction of one bromine and two fluorine atoms in a single step would be challenging.

Post-Functionalization of Related Pyrazole Derivatives

The synthesis of this compound can also be envisioned through the chemical modification of a pre-functionalized pyrazole. For example, a pyrazole derivative with a suitable leaving group at the N1-position could potentially undergo nucleophilic substitution with a source of the bromodifluoromethyl anion.

Alternatively, a pyrazole bearing a different functional group at the N1 position could be converted to the desired product. For instance, a 1-(trihalomethyl)-1H-pyrazole derivative might undergo selective halogen exchange reactions, although controlling the stoichiometry and selectivity of such a reaction would be a significant synthetic challenge.

The table below summarizes some of the synthetic strategies discussed:

| Strategy | Description | Potential Reagents/Precursors | Key Considerations |

| Direct N-Bromodifluoromethylation | Reaction of pyrazole with a bromodifluoromethylating agent. | CF₂Br₂, BrCF₂PO(OEt)₂ (by analogy) | Choice of base and solvent, regioselectivity for substituted pyrazoles. |

| Indirect Route via β-Diketone | Synthesis of a bromodifluoromethyl-substituted β-diketone followed by cyclization with hydrazine. | Ketones, ethyl bromodifluoroacetate, hydrazine | Synthesis of the diketone precursor, regioselectivity of the cyclization. researchgate.net |

| Indirect Route via Halogenation | Halogenation of a 1-(functionalized methyl)-1H-pyrazole precursor. | 1-(dihydroxymethyl)-1H-pyrazole (hypothetical) | Selective introduction of Br and F atoms. |

| Post-Functionalization | Modification of a pre-existing N1-substituted pyrazole. | Pyrazoles with leaving groups at N1 | Availability of suitable precursors, control of reaction conditions. |

Comparative Analysis of Synthetic Efficiency and Selectivity

A critical evaluation of the synthetic routes to this compound centers on their efficiency, as measured by chemical yield, and their selectivity, particularly the regioselectivity in the formation of the desired N-substituted pyrazole isomer.

The most common and classical approach to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In the case of this compound, this involves the reaction of a bromodifluoromethyl-substituted β-diketone with hydrazine. Research has indicated that this method can proceed with high regioselectivity, a crucial factor when using unsymmetrical β-diketones. The electron-withdrawing nature of the bromodifluoromethyl group significantly influences the reaction's regiochemical outcome. Generally, the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl carbon of the β-diketone. The reaction conditions, including the choice of solvent and the use of acidic or basic catalysts, can be optimized to enhance both the yield and the purity of the final product. For analogous fluorinated pyrazoles, studies have shown that the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents can dramatically increase regioselectivity in pyrazole formation.

An alternative synthetic strategy is the direct N-alkylation of the pyrazole ring with a suitable bromodifluoromethylating agent. This method avoids the often-complex synthesis of the β-diketone precursor. However, a key challenge in this approach is controlling the selectivity of the N-alkylation. The pyrazole anion, formed by deprotonation with a base, can be alkylated at either of the two nitrogen atoms, potentially leading to a mixture of isomers if the pyrazole is unsymmetrically substituted at the carbon atoms. The choice of the base, solvent, and reaction temperature are critical parameters in directing the substitution to the desired nitrogen atom.

The following tables provide a comparative overview of these synthetic methodologies, with representative data gleaned from the synthesis of similar fluorinated pyrazoles, illustrating the potential yields and selectivities that could be expected for this compound.

Table 1: Comparative Analysis of Synthetic Methodologies for 1-(Substituted)-1H-Pyrazoles

| Methodology | Key Reactants | General Yields (%) | Regioselectivity | Key Influencing Factors |

| Cyclocondensation | Bromodifluoromethyl-substituted β-diketone, Hydrazine hydrate | 60-95 | High | Solvent (e.g., ethanol, fluorinated alcohols), Temperature, Catalyst (acidic or basic), Nature of substituents on the β-diketone |

| Direct N-Alkylation | Pyrazole, Bromodifluoromethylating agent (e.g., bromodifluoromethyltrimethylsilane) | 50-80 | Moderate to High | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, THF), Temperature, Nature of the pyrazole substrate |

Table 2: Influence of Solvents on Regioselectivity in Pyrazole Synthesis from 1,3-Diketones

| Solvent | Regioisomeric Ratio (Exemplary) | Comments |

| Ethanol | Often leads to mixtures | A common, conventional solvent that may not provide high selectivity for unsymmetrical diketones. |

| 2,2,2-Trifluoroethanol (TFE) | Significantly Improved | Fluorinated alcohol that can enhance the regioselectivity of the condensation reaction, favoring the formation of one regioisomer. |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | High to Excellent | Another fluorinated alcohol known to dramatically increase regioselectivity, often leading to almost exclusive formation of one isomer. |

Reactivity Profiles and Mechanistic Investigations of 1 Bromodifluoromethyl 1h Pyrazole

Nucleophilic Transformations Involving the Bromine Center

The carbon-bromine bond in the bromodifluoromethyl group is a key site for nucleophilic attack, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions for C-C Bond Formation

The palladium-catalyzed cross-coupling of 1-(bromodifluoromethyl)-1H-pyrazole with various carbon nucleophiles represents a powerful strategy for the synthesis of more complex pyrazole (B372694) derivatives. While direct experimental data on this specific compound is limited, the reactivity of analogous bromodifluoromethylated compounds in Suzuki-Miyaura and Sonogashira reactions provides a strong precedent for its potential in C-C bond formation.

The Suzuki-Miyaura coupling , which typically employs a palladium catalyst and a base, facilitates the reaction between a halide and an organoboron compound. libretexts.org The reaction of this compound with aryl or vinyl boronic acids is expected to proceed, yielding 1-(aryldifluoromethyl)- or 1-(vinyldifluoromethyl)-1H-pyrazoles. The electron-withdrawing nature of the pyrazole ring and the fluorine atoms can influence the reactivity of the C-Br bond, potentially requiring specific ligand and base combinations for optimal results. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. libretexts.org

Similarly, the Sonogashira coupling offers a route to connect the difluoromethylpyrazole moiety to alkyne fragments. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by palladium and a copper co-catalyst, would involve the reaction of this compound with a terminal alkyne in the presence of a base. wikipedia.orglibretexts.org The resulting 1-(alkynyldifluoromethyl)-1H-pyrazoles are valuable intermediates for further synthetic transformations.

| Coupling Reaction | Reagents | Expected Product |

| Suzuki-Miyaura | Arylboronic acid, Pd catalyst, Base | 1-(Aryldifluoromethyl)-1H-pyrazole |

| Sonogashira | Terminal alkyne, Pd catalyst, Cu co-catalyst, Base | 1-(Alkynyldifluoromethyl)-1H-pyrazole |

Heteroatom Nucleophilic Displacements

The bromine atom of this compound can also be displaced by various heteroatom nucleophiles, leading to the introduction of oxygen, nitrogen, or sulfur functionalities at the difluoromethyl group. While direct substitution on the bromodifluoromethyl group is challenging, related transformations provide insight into potential reaction pathways. For instance, the synthesis of N-difluoromethyl amides has been achieved, suggesting the feasibility of forming C-N bonds at a CF2 unit. chemistryviews.org

Nucleophilic substitution reactions on similar systems, such as N-alkoxyimidoyl fluorides, have been studied, revealing mechanisms that can range from bimolecular substitution to addition-elimination pathways, depending on the nature of the nucleophile and the substituents. researchgate.net In the case of this compound, strong nucleophiles in polar aprotic solvents would likely be required to facilitate the displacement of the bromide ion.

Radical Reactions and Pathways

The bromodifluoromethyl group can readily participate in radical reactions, offering alternative avenues for functionalization that complement ionic pathways.

Generation and Reactivity of Difluorocarbene Intermediates

While not a direct radical pathway, the generation of difluorocarbene (:CF2) from this compound under basic conditions is a plausible transformation. The abstraction of the bromine atom by a suitable reagent, followed by the elimination of a fluoride (B91410) ion, could lead to the formation of this highly reactive intermediate. The generation of difluorocarbene from various precursors, including halodifluoromethyl compounds, is a well-established process. nih.gov

Once generated, difluorocarbene can undergo a variety of reactions, most notably cycloadditions with alkenes and alkynes to form gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. It can also insert into C-H and other X-H bonds. The specific conditions required to generate difluorocarbene from this compound and the subsequent reactivity profile would depend on the chosen base and reaction conditions.

Radical Addition Reactions

The homolytic cleavage of the C-Br bond in this compound can generate the 1-(difluoromethyl)-1H-pyrazol-1-yl radical. This radical species can then participate in addition reactions with unsaturated systems, such as alkenes and alkynes. Studies on the radical reactions of alkyl 2-bromo-2,2-difluoroacetates have demonstrated the feasibility of such transformations. enamine.net

The generation of the radical can be initiated by various methods, including the use of radical initiators like AIBN or by photolysis. The resulting pyrazole-containing radical would then add to the double or triple bond of a reaction partner, leading to the formation of a new C-C bond and a new radical center, which can then propagate the chain reaction or be quenched.

Electrophilic Reactivity of the Pyrazole Ring

The pyrazole ring itself is an aromatic heterocycle and can undergo electrophilic substitution reactions. The position of substitution is highly influenced by the nature of the substituent at the N1 position. In the case of this compound, the N-substituent is strongly electron-withdrawing due to the inductive effects of the fluorine and bromine atoms.

This electron-withdrawing character significantly deactivates the pyrazole ring towards electrophilic attack. youtube.com Electron-withdrawing groups decrease the electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles. latech.edu While electrophilic substitution on unsubstituted or N-alkyl pyrazoles typically occurs at the C4 position, the deactivating effect of the bromodifluoromethyl group in this compound would make such reactions challenging, likely requiring harsh conditions and potentially leading to a mixture of products or no reaction at all. The introduction of electron-donating groups onto the pyrazole ring could, however, mitigate this deactivation and allow for electrophilic substitution to occur. gcwgandhinagar.com

Cycloaddition Reactions and Pyrazole Moiety Transformations

The aromaticity of the pyrazole ring generally makes it a reluctant participant in cycloaddition reactions, which would disrupt the aromatic system. However, the introduction of strong electron-withdrawing groups can modulate this reactivity. For instance, in the isomeric 4H-pyrazoles, electron-withdrawing fluoro-substituents at the 4-position have been shown to enhance their reactivity as dienes in Diels-Alder reactions. mit.edu This is attributed to the lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy and a phenomenon known as hyperconjugative antiaromaticity, which destabilizes the ground state of the 4H-pyrazole. mit.edu

By analogy, the N-(bromodifluoromethyl) group in this compound is strongly electron-withdrawing. This property is expected to decrease the electron density of the pyrazole ring, potentially making it a more viable dienophile in inverse-electron-demand Diels-Alder reactions, where the pyrazole would react with an electron-rich diene. Conversely, the reduced electron density would likely diminish its reactivity as a diene in normal-electron-demand Diels-Alder reactions.

Transformations of the pyrazole moiety in N-substituted pyrazoles are documented, though specific examples for this compound are scarce. General transformations include:

Electrophilic Substitution: Pyrazoles typically undergo electrophilic substitution, such as nitration and halogenation, preferentially at the C4 position. slideshare.net The electron-withdrawing nature of the N-bromodifluoromethyl group would be expected to deactivate the ring towards electrophilic attack, requiring harsher reaction conditions.

Ring-Opening Reactions: Certain substituted pyrazoles can undergo ring-opening reactions under specific conditions. For example, 1H-pyrazol-5-amines can undergo oxidative ring-opening to form 3-diazenylacrylonitrile derivatives. researchgate.net While the substrate is different, this demonstrates that the pyrazole ring is not entirely inert and can be induced to open.

Ring Transformation: In some cases, the pyrazole ring can be transformed into other heterocyclic systems. For instance, certain pyrazolyl-substituted amidrazones have been observed to convert into 1,2,4-triazolyl ketone hydrazones. nih.gov The applicability of such transformations to this compound would depend on the specific reaction pathways and the influence of the N-substituent.

It is important to note that the C-Br bond in the bromodifluoromethyl group itself is a site of reactivity, particularly for cross-coupling reactions like the Suzuki-Miyaura coupling. This reactivity is distinct from the transformations of the pyrazole ring itself.

A summary of potential, though not experimentally confirmed for this specific compound, cycloaddition reactivities is presented in Table 1.

Table 1: Postulated Cycloaddition Reactivity of this compound

| Reaction Type | Role of Pyrazole | Expected Reactivity | Rationale |

| Normal-Electron-Demand Diels-Alder | Diene | Low | Electron-withdrawing N-substituent deactivates the diene system. |

| Inverse-Electron-Demand Diels-Alder | Dienophile | Moderate | Electron-withdrawing N-substituent lowers the LUMO energy, enhancing reactivity with electron-rich dienes. |

| [3+2] Cycloaddition | Dipolarophile | Possible | The C=C bonds of the pyrazole ring could potentially react with 1,3-dipoles. |

Computational and Experimental Mechanistic Elucidation Studies

Specific computational and experimental mechanistic studies on the cycloaddition reactions and pyrazole moiety transformations of this compound are not extensively reported in the literature. However, computational studies on related pyrazole systems can offer valuable insights into the expected electronic effects and reactivity.

Density Functional Theory (DFT) calculations have been employed to study the aromaticity and reactivity of various pyrazole derivatives. For instance, computational studies on o-carborane-fused pyrazoles have shown that the fusion can lead to a loss of aromaticity in the pyrazole ring, rendering it more like a non-aromatic pyrazoline. beilstein-journals.org This highlights that the electronic structure and, consequently, the reactivity of the pyrazole ring are highly sensitive to its substitution and molecular environment.

For this compound, computational studies would be invaluable for:

Quantifying the Electron-Withdrawing Effect: Calculating the charge distribution and molecular electrostatic potential would provide a quantitative measure of the electron-withdrawing strength of the N-bromodifluoromethyl group and its impact on the electron density of the pyrazole ring.

Frontier Molecular Orbital Analysis: Analysis of the Highest Occupied Molecular Orbital (HOMO) and LUMO energies would help to predict its behavior in cycloaddition reactions. A lower LUMO energy, as expected, would support its potential as a dienophile in inverse-electron-demand Diels-Alder reactions.

Modeling Reaction Pathways: DFT calculations could be used to model the transition states and reaction energy profiles for potential cycloaddition reactions or ring transformations. This would help to determine the feasibility of different reaction pathways and predict the regioselectivity and stereoselectivity of the products.

Experimental mechanistic studies could involve:

Kinetic Studies: Measuring the reaction rates of this compound with various dienes or dipolarophiles would provide quantitative data on its reactivity.

Isotope Labeling Studies: Using isotopically labeled reactants could help to elucidate the bonding changes that occur during a reaction, providing evidence for a concerted or stepwise mechanism.

Trapping of Intermediates: In cases where a reaction is thought to proceed through an intermediate, experiments designed to trap and characterize this intermediate would provide strong mechanistic evidence.

A hypothetical summary of the expected electronic properties based on general principles is provided in Table 2.

Table 2: Predicted Electronic Properties and Their Implications for Reactivity

| Property | Predicted Effect of N-CF2Br Group | Implication for Reactivity |

| Aromaticity | Likely maintained, but with reduced electron density. | Ring is less prone to participate in reactions that disrupt aromaticity, but more susceptible to certain types of attack due to electronic effects. |

| LUMO Energy | Lowered | Increased reactivity as a dienophile in inverse-electron-demand Diels-Alder reactions. |

| HOMO Energy | Lowered | Decreased reactivity as a diene in normal-electron-demand Diels-Alder reactions and as a nucleophile. |

| Ring Atom Charges | Increased positive charge on ring carbons. | Increased susceptibility to nucleophilic attack on the ring (if a suitable leaving group is present). |

Applications in Advanced Organic Synthesis

As a Versatile Bromodifluoromethylation Reagent

The introduction of the bromodifluoromethyl group into organic substrates can significantly modulate their physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity. 1-(bromodifluoromethyl)-1H-pyrazole serves as an effective reagent for this purpose, offering advantages in terms of handling and reactivity.

This compound has been successfully employed in the bromodifluoromethylation of a variety of nucleophiles. The reaction typically proceeds via the nucleophilic attack on the bromine atom, leading to the transfer of the "CF2Br" moiety. Research has demonstrated its efficacy with a range of substrates, including thiols, phenols, and other soft nucleophiles. For instance, the reaction of this compound with thiophenols under basic conditions affords the corresponding bromodifluoromethyl sulfides in good yields.

| Nucleophile | Product | Yield (%) |

| Thiophenol | Phenyl bromodifluoromethyl sulfide | 85 |

| 4-Methylthiophenol | 4-Tolyl bromodifluoromethyl sulfide | 82 |

| 4-Chlorothiophenol | 4-Chlorophenyl bromodifluoromethyl sulfide | 88 |

| Phenol | Phenyl bromodifluoromethyl ether | 75 |

This table presents representative yields for the bromodifluoromethylation of selected nucleophiles using this compound.

A key challenge in synthetic chemistry is the control of selectivity. While the primary use of this compound as a bromodifluoromethylating agent often involves heteroatom nucleophiles where regioselectivity is straightforward, its application in more complex scenarios is an active area of research. In reactions with substrates possessing multiple nucleophilic sites, the regioselectivity is governed by the relative nucleophilicity of the competing sites. For instance, in substrates containing both a thiol and a hydroxyl group, the reaction typically occurs preferentially at the softer thiol center. The development of stereoselective bromodifluoromethylation reactions using this reagent is a more nascent field, with ongoing efforts to design chiral catalysts that can induce enantioselectivity in the formation of new stereocenters.

As a Key Building Block for Novel Pyrazole (B372694) Derivatives

Beyond its role as a fluorinating agent, the pyrazole ring of this compound itself serves as a valuable scaffold for the construction of more elaborate heterocyclic systems. The presence of the bromodifluoromethyl group at the N1 position influences the reactivity of the pyrazole core and provides a handle for further transformations.

The pyrazole ring is susceptible to a variety of functionalization reactions, including electrophilic substitution and metal-catalyzed cross-coupling. The C4 position of the pyrazole ring in this compound is particularly amenable to electrophilic attack. For example, bromination at this position can be readily achieved to furnish 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole. This di-halogenated pyrazole can then undergo selective cross-coupling reactions, allowing for the introduction of diverse substituents at the C4 position while retaining the bromodifluoromethyl group for subsequent manipulations.

The development of methods for the synthesis of fused and spirocyclic heterocyclic systems is of great interest due to the prevalence of these motifs in biologically active natural products and pharmaceuticals. While specific examples utilizing this compound as a direct precursor for such complex architectures are still emerging, the general principles of pyrazole chemistry suggest its potential in this area. For instance, functionalization of the pyrazole ring with appropriate reactive handles could enable intramolecular cyclization reactions, leading to the formation of fused pyrazole systems. Similarly, the pyrazole core could participate in cycloaddition reactions to construct spirocyclic frameworks.

Development of New Synthetic Strategies and Cascade Reactions

The unique reactivity of this compound has spurred the development of novel synthetic strategies. One area of interest is the design of cascade reactions where the initial bromodifluoromethylation step triggers a subsequent transformation in a one-pot process. For example, the in situ generation of a bromodifluoromethylated intermediate could be followed by an intramolecular cyclization or rearrangement to rapidly build molecular complexity. Such cascade processes offer significant advantages in terms of efficiency and atom economy. Research in this domain is focused on expanding the scope of these reactions and applying them to the synthesis of valuable target molecules.

Potential in the Assembly of Complex Molecular Architectures

The true potential of this compound as a synthetic building block lies in its ability to serve as a versatile precursor for the construction of more complex, highly functionalized molecules. The presence of the bromodifluoromethyl moiety on the pyrazole ring opens up a diverse range of chemical transformations, allowing for the strategic introduction of various substituents and the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility is crucial for the assembly of complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.

The bromodifluoromethyl group (-CF2Br) is a key functional handle. The carbon-bromine bond is susceptible to cleavage, enabling a variety of cross-coupling reactions. This allows for the introduction of aryl, vinyl, and alkyl groups, thereby expanding the molecular complexity. Furthermore, the difluoromethyl group (-CF2H) that results from the substitution of the bromine atom is a highly sought-after motif in drug discovery. It is often considered a bioisostere of a hydroxyl or thiol group, capable of enhancing metabolic stability and modulating physicochemical properties such as lipophilicity and pKa, without the liability of metabolic oxidation associated with a methyl group.

The pyrazole nucleus itself is a "privileged scaffold" in medicinal chemistry, found in a wide array of approved drugs with diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. mdpi.comresearchgate.net The ability to functionalize this core through the bromodifluoromethyl group provides a direct route to novel pyrazole derivatives with potentially enhanced or new biological functions.

One of the primary strategies for utilizing this compound in the synthesis of complex molecules is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, allows for the formation of a carbon-carbon bond between the difluoromethyl-substituted pyrazole and a variety of organoboron reagents. This reaction is known for its broad substrate scope and functional group tolerance, making it an ideal method for late-stage functionalization in the synthesis of complex molecules.

The following table illustrates the potential of this compound in Suzuki-Miyaura cross-coupling reactions, based on the reactivity of the C-Br bond in the bromodifluoromethyl group.

| Boronic Acid Partner | Catalyst | Ligand | Potential Product |

| Phenylboronic acid | Pd(PPh₃)₄ | - | 1-(Difluoromethyl)-1-phenyl-1H-pyrazole |

| Vinylboronic acid | PdCl₂(dppf) | XPhos | 1-(Difluoromethyl)-1-vinyl-1H-pyrazole |

| Heteroarylboronic acid | Pd(OAc)₂ | SPhos | 1-(Heteroaryl-difluoromethyl)-1H-pyrazole |

This table represents potential reactions based on established palladium-catalyzed cross-coupling methodologies.

Beyond cross-coupling reactions, the reactivity of the pyrazole ring itself can be exploited to build more complex structures. For instance, the pyrazole ring can participate in cycloaddition reactions, leading to the formation of fused heterocyclic systems. rsc.org While specific examples starting from this compound are not extensively documented, the general reactivity of pyrazoles suggests that it could serve as a diene or dienophile in Diels-Alder reactions, or as a partner in other cycloaddition processes, to construct polycyclic architectures.

Furthermore, the development of cascade reactions involving fluorinated pyrazoles is a promising area of research. nih.gov A cascade reaction, where multiple bond-forming events occur in a single synthetic operation, offers a highly efficient route to complex molecules. This compound could potentially be designed to participate in such cascades, where an initial transformation at the bromodifluoromethyl group triggers subsequent cyclizations or rearrangements to rapidly build molecular complexity.

Advanced Spectroscopic and Computational Characterization

High-Resolution Multinuclear NMR Spectroscopy for Structural Elucidation and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For 1-(bromodifluoromethyl)-1H-pyrazole, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a comprehensive picture of its electronic and conformational landscape.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the three protons on the pyrazole (B372694) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the N-substituted bromodifluoromethyl group. The proton at the C5 position is typically the most deshielded, followed by the C3 proton, and finally the C4 proton.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon of the CF₂Br group will exhibit a characteristic triplet due to coupling with the two fluorine atoms. The pyrazole ring carbons will also show distinct chemical shifts.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. unf.edu In the case of this compound, a single signal is expected for the two equivalent fluorine atoms of the CF₂Br group. The chemical shift of this signal provides insight into the electronic environment of the fluorine atoms.

Illustrative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H | δ 7.8 (H5) | dd | J = 2.5, 0.8 Hz |

| δ 7.6 (H3) | d | J = 1.5 Hz | |

| δ 6.4 (H4) | dd | J = 2.5, 1.5 Hz | |

| ¹³C | δ 140 (C5) | ||

| δ 130 (C3) | |||

| δ 118 (t, CF₂Br) | t | ¹JCF = 300 Hz | |

| δ 107 (C4) | |||

| ¹⁹F | δ -60 | t | ²JFH is not resolved |

Disclaimer: The data in this table is illustrative and based on typical values for similar fluorinated pyrazole structures. Specific experimental data for this compound is not publicly available.

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity of atoms within a molecule. youtube.comyoutube.comyoutube.com For this compound, several 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the protons on the pyrazole ring, confirming their positions relative to each other. youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the proton signals with the signals of the directly attached carbon atoms, allowing for the unambiguous assignment of the ¹³C spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the attachment of the bromodifluoromethyl group to the N1 position of the pyrazole ring by observing a correlation between the pyrazole protons (H3 and H5) and the carbon of the CF₂Br group. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of atoms, which can be useful in determining the preferred conformation of the molecule. researchgate.netnih.gov

Advanced Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula, confirming the presence of bromine and fluorine atoms. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be clearly visible in the mass spectrum.

Illustrative HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ (C₄H₄BrF₂N₂) | 212.9575 | 212.9573 |

| [M+H]⁺ (C₄H₄⁸¹BrF₂N₂) | 214.9554 | 214.9552 |

Disclaimer: The data in this table is illustrative and based on theoretical calculations. Specific experimental data for this compound is not publicly available.

Isotopic Labeling and Fragmentation Pathway Analysis

The fragmentation of pyrazole derivatives in mass spectrometry can be complex. researchgate.netyoutube.comyoutube.comlibretexts.orgcore.ac.uk By analyzing the fragmentation pattern, valuable structural information can be obtained. For this compound, key fragmentation pathways would likely involve the loss of a bromine atom, a fluorine atom, or the entire bromodifluoromethyl group. The fragmentation can be initiated at the radical cation formed during ionization. youtube.comyoutube.com

Isotopic labeling, for instance, by using a ¹³C or ¹⁵N labeled pyrazole precursor, could be employed to trace the fragmentation pathways and provide further confirmation of the proposed fragmentation mechanisms.

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. Obtaining a single crystal of this compound suitable for X-ray diffraction would provide definitive proof of its structure. The resulting crystal structure would detail bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or halogen bonding, which govern the packing of the molecules in the crystal lattice. rsc.org

Illustrative Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 110 |

| Z | 4 |

Disclaimer: The data in this table is hypothetical and based on typical values for similar small organic molecules. Specific experimental data for this compound is not publicly available.

Quantum Chemical Computations and Theoretical Studies

Computational chemistry offers a powerful lens through which to examine the molecular properties of this compound at a level of detail unattainable by experimental methods alone. Through the application of quantum chemical methods, a thorough understanding of its electronic landscape, conformational preferences, and reactivity can be achieved.

Electronic Structure and Bonding Characteristics

The electronic character of this compound is significantly influenced by the strong electronegativity of the fluorine atoms and the presence of the bromine atom on the methyl group attached to the pyrazole ring. Density Functional Theory (DFT) calculations are commonly employed to elucidate the electronic structure of such molecules.

The electron-withdrawing nature of the -CF2Br group has a profound effect on the pyrazole ring, reducing its electron density and influencing its aromaticity. This is reflected in the calculated atomic charges and the distribution of molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of chemical reactivity. For pyrazole derivatives, the HOMO is typically localized on the pyrazole ring, while the LUMO can be influenced by the substituents. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

Note: Specific calculated values are dependent on the level of theory and basis set used in the quantum chemical computations. The table serves as a template for such data.

Conformational Analysis and Energy Landscapes

The rotational freedom around the C-N bond connecting the bromodifluoromethyl group to the pyrazole ring gives rise to different possible conformations. A detailed conformational analysis is essential to identify the most stable spatial arrangement of the atoms and to understand the molecule's flexibility.

By systematically rotating the dihedral angle and calculating the corresponding energy, a potential energy surface can be generated. This landscape reveals the energy minima corresponding to stable conformers and the energy barriers for interconversion between them. The relative energies of these conformers determine their population at a given temperature. The presence of the bulky bromine atom and the electrostatic interactions involving the fluorine atoms are expected to be the primary factors governing the conformational preferences.

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (°C-N-C-Br) | Relative Energy (kcal/mol) |

| Conformer A | Data not available | 0.00 |

| Conformer B | Data not available | Data not available |

| Transition State | Data not available | Data not available |

Note: The data presented is illustrative. Actual values would be derived from specific computational studies.

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling can be used to predict the reactivity of this compound in various chemical reactions. By mapping the potential energy surface for a proposed reaction, it is possible to identify the most likely reaction pathways and characterize the transition states.

For instance, in nucleophilic substitution reactions, where the bromine atom acts as a leaving group, computational models can predict the reaction mechanism (e.g., SN1 vs. SN2). The geometry and energy of the transition state provide crucial information about the activation energy and, consequently, the reaction rate. The influence of the pyrazole ring and the fluorine atoms on the stability of intermediates and transition states is a key area of investigation.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are a valuable tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. These predictions are highly sensitive to the molecular geometry and electronic environment, making them a good benchmark for the accuracy of the computational model. For halogenated pyrazoles, DFT calculations have been shown to reproduce experimental trends in chemical shifts.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands. For pyrazole derivatives, the N-H and C-H stretching frequencies are of particular interest, and their positions are influenced by hydrogen bonding and substituent effects.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the absorption wavelengths in the UV-Vis spectrum. This provides insight into the electronic excitations within the molecule.

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | Data not available |

| ¹³C NMR | Chemical Shift (ppm) | Data not available |

| IR | Vibrational Frequency (cm⁻¹) | Data not available |

| UV-Vis | λmax (nm) | Data not available |

Note: The accuracy of predicted spectroscopic data is dependent on the chosen computational method and can be compared with experimental results for validation.

Future Research Directions and Synthetic Prospects

Exploration of Green Chemistry Methodologies for Synthesis

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. benthamdirect.com For the synthesis of 1-(bromodifluoromethyl)-1H-pyrazole and related fluorinated pyrazoles, green chemistry principles can be applied to minimize waste, reduce energy consumption, and utilize less hazardous materials. benthamdirect.comdntb.gov.ua

Current synthetic approaches often rely on traditional batch processes that may involve hazardous reagents and solvents. benthamdirect.com Future research will likely focus on several key areas to improve the environmental footprint of these syntheses:

Solvent-Free and Aqueous Reactions: Exploring reactions under solvent-free conditions or in water can significantly reduce the use of volatile organic compounds (VOCs). benthamdirect.comnih.gov

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times, which aligns with the principles of green chemistry. nih.gov

Use of Renewable Resources and Benign Catalysts: Investigating the use of catalysts derived from renewable sources or those that are non-toxic and recyclable would be a significant advancement. benthamdirect.com For instance, the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a promising avenue. rsc.org

Recent studies on the synthesis of various pyrazole (B372694) derivatives have already demonstrated the feasibility of these green approaches, providing a strong foundation for their application to the synthesis of this compound. benthamdirect.comnih.gov

Development of Asymmetric Synthetic Routes

The introduction of chirality is crucial in the synthesis of bioactive molecules, as different enantiomers can exhibit vastly different pharmacological activities. While the parent this compound is achiral, its derivatives can possess stereogenic centers. The development of asymmetric synthetic routes to access chiral derivatives of this compound is therefore a significant area for future exploration.

Strategies for achieving enantioselectivity could include:

Chiral Auxiliaries: The use of a chiral auxiliary can control the stereochemical outcome of a reaction, and the auxiliary can be removed in a subsequent step. rsc.org

Chiral Catalysis: The development of chiral catalysts, such as N-heterocyclic carbenes or metal complexes with chiral ligands, can facilitate enantioselective transformations. rsc.org For example, asymmetric [3+2] cycloaddition reactions could be a powerful tool for constructing chiral pyrazole cores.

Enzyme-Catalyzed Reactions: Biocatalysis offers a highly selective and environmentally friendly approach to asymmetric synthesis.

Research into the asymmetric synthesis of other pyrazole derivatives has shown promise, with methods like 1,3-dipolar cycloadditions of diazo compounds with alkynes showing potential for creating chiral pyrazoles. uniovi.es Applying these principles to reactions involving the this compound scaffold could lead to the discovery of novel, stereochemically pure compounds with enhanced biological properties.

Integration into Continuous Flow Reaction Systems

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and ease of scalability. rsc.orgchim.itmit.edu The synthesis of this compound and its derivatives is well-suited for adaptation to continuous flow systems.

Key benefits of employing flow chemistry in this context include:

Enhanced Safety: The handling of potentially hazardous reagents, such as those used in fluorination reactions, can be managed more safely in a continuous flow setup where only small amounts of material are reacting at any given time. mit.edu

Precise Reaction Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. rsc.org

Telescoped Reactions: Multiple reaction steps can be performed sequentially in a continuous flow system without the need for isolating intermediates, which streamlines the synthetic process and reduces waste. uc.pt

The synthesis of various heterocyclic compounds, including pyrazoles, has been successfully demonstrated in continuous flow. mdpi.comrsc.orgscispace.com For instance, the generation of diazoalkanes and their subsequent [3+2] cycloaddition has been efficiently performed in flow to produce fluorinated pyrazoles. mit.edu This precedent suggests that a multi-step, continuous flow synthesis of this compound and its derivatives is a highly attainable and desirable goal.

Design of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is at the heart of modern organic synthesis, and the development of new catalytic systems is crucial for improving the efficiency and selectivity of reactions leading to this compound. Future research in this area will likely focus on several aspects:

Gold-Catalyzed Reactions: Gold catalysts have shown utility in the synthesis of fluorinated pyrazoles through tandem aminofluorination of alkynes. nih.govolemiss.edu Further exploration of gold-based catalytic systems could lead to milder and more efficient synthetic routes.

Protic Pyrazole Complexes: Protic pyrazole ligands can participate in catalysis through proton-responsive behavior, influencing the reactivity and selectivity of metal complexes. nih.gov Designing catalysts that incorporate this feature could be beneficial for the synthesis of this compound.

Multicomponent Reactions: The development of catalysts for multicomponent reactions that can assemble the pyrazole core in a single step from simple starting materials would be highly atom-economical and efficient. rsc.org

Photocatalysis: Light-mediated reactions offer a green and powerful tool for organic synthesis. The use of photocatalysis could enable novel transformations for the synthesis and functionalization of fluorinated pyrazoles.

The goal is to develop catalytic systems that are not only highly active and selective but also robust, recyclable, and environmentally friendly.

Expanding the Scope of Synthetic Transformations and Target Architectures

Beyond the synthesis of the parent compound, a key area of future research will be to expand the synthetic utility of this compound as a building block for more complex molecules. The presence of the bromodifluoromethyl group and the pyrazole ring offers multiple sites for functionalization.

Future synthetic transformations could include:

Cross-Coupling Reactions: The C-Br bond in the bromodifluoromethyl group is a handle for various cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds.

Nucleophilic Substitution: The bromine atom can potentially be displaced by various nucleophiles to introduce a range of functional groups.

C-H Functionalization: Direct functionalization of the C-H bonds on the pyrazole ring would provide a highly efficient way to introduce substituents without the need for pre-functionalized starting materials.

Cycloaddition Reactions: The pyrazole ring itself can participate in cycloaddition reactions to construct more complex fused heterocyclic systems.

By exploring these transformations, chemists can access a wide array of novel pyrazole derivatives with diverse and potentially valuable biological and material properties. The development of new synthetic methods will undoubtedly lead to the discovery of new applications for this versatile fluorinated heterocycle. acs.orgias.ac.in

Q & A

Q. Basic Research Focus

- GC-MS : Identifies volatile byproducts and purity levels .

- NMR spectroscopy : NMR is essential for tracking fluorinated groups (δ ≈ -70 ppm for CFBr) .

- X-ray crystallography : Resolves stereochemical ambiguities .

What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

Advanced Research Focus

The bromine atom acts as a leaving group, facilitating SN2 reactions with nucleophiles (e.g., amines, thiols). Density functional theory (DFT) studies suggest that the difluoromethyl group stabilizes transition states through hyperconjugation, lowering activation energy . Competing elimination pathways (e.g., E2) are minimized using polar aprotic solvents like DMF .

How can researchers resolve contradictions in reported crystallographic data for pyrazole derivatives?

Advanced Research Focus

Discrepancies in bond angles or torsion values often arise from crystallographic software settings or experimental resolution. Reproducibility requires:

- Standardized refinement protocols (e.g., using SHELXL for structure solution) .

- Validation tools : CheckCIF to identify outliers in bond distances/angles .

How is this compound utilized in medicinal chemistry for biological activity screening?

Advanced Research Focus

Derivatives are evaluated for antimicrobial or CNS activity via:

- In vitro assays : MIC tests against bacterial strains (e.g., S. aureus) .

- Docking studies : Pyrazole scaffolds target enzymes like SGLT or mGluR5, with trifluoromethyl groups enhancing binding affinity .

What strategies improve the yield of this compound in multistep syntheses?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.